molecular formula C12H9NO5 B2925173 Benzyl 5-nitrofuran-2-carboxylate CAS No. 22427-65-2

Benzyl 5-nitrofuran-2-carboxylate

Cat. No. B2925173
CAS RN: 22427-65-2
M. Wt: 247.206
InChI Key: YZMDGRGKHFIBLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 5-nitrofuran-2-carboxylate is a chemical compound with the CAS Number: 22427-65-2 . It has a molecular weight of 247.21 and is typically in powder form . It’s also known by its IUPAC name, benzyl 5-nitro-2-furoate .


Molecular Structure Analysis

The molecular structure of Benzyl 5-nitrofuran-2-carboxylate can be represented by the InChI code: 1S/C12H9NO5/c14-12(10-6-7-11(18-10)13(15)16)17-8-9-4-2-1-3-5-9/h1-7H,8H2 .


Physical And Chemical Properties Analysis

Benzyl 5-nitrofuran-2-carboxylate is a powder at room temperature .

Scientific Research Applications

Synthesis and Chemical Applications

Biochemical and Medicinal Research

  • Nitroheterocyclic Drug Activity : Benzyl 5-nitrofuran-2-carboxylate derivatives fall under the category of nitroheterocyclic compounds, which are known for their activity against various protozoan and bacterial infections. This research emphasizes the chemotherapeutic, toxicological, and pharmacokinetic properties of such compounds (W. Raether & H. Hänel, 2003).

  • Antimicrobial and Antitubercular Agents : Novel 5-nitrofuran-2-carbohydrazides, derivatives of benzyl 5-nitrofuran-2-carboxylate, have been synthesized and evaluated for antimicrobial and antitubercular activities. These compounds displayed promising activity against various bacterial and fungal species (H. Abdel‐Aziz, Wagdy M. Eldehna, Mohamed Fares, T. Elsaman, M. Abdel-Aziz, & D. Soliman, 2015).

  • Anti-Leishmanial Activity : A series of 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amines containing N-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl] moieties, derived from benzyl 5-nitrofuran-2-carboxylate, have been synthesized and tested for anti-leishmanial activity, showing effectiveness against Leishmania major (A. Tahghighi, Sepideh Razmi, M. Mahdavi, P. Foroumadi, S. K. Ardestani, S. Emami, F. Kobarfard, S. Dastmalchi, A. Shafiee, & A. Foroumadi, 2012).

Mechanism of Action

While the exact mechanism of action for Benzyl 5-nitrofuran-2-carboxylate is not specified, nitrofurans are known to inhibit several bacterial enzymes, especially those involved in the aerobic and anaerobic degradation of glucose and pyruvate . This activity is believed to also affect pyruvate dehydrogenase, citrate synthetase, malate dehydrogenase, glutathione reductase, and pyruvate decarboxylase .

Safety and Hazards

The safety data sheet for Benzyl 5-nitrofuran-2-carboxylate indicates that it is harmful if swallowed . It is very toxic to aquatic life and can have long-lasting effects . Precautionary measures include washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and avoiding release to the environment .

Future Directions

The synthesis of carbonyl-containing nitrofurans, including Benzyl 5-nitrofuran-2-carboxylate, continues to be a topic of research . Recent advances have focused on methods of nitration, oxidation, and esterification of the corresponding furan derivatives . As our understanding of these compounds grows, they may find new applications in various fields.

properties

IUPAC Name

benzyl 5-nitrofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO5/c14-12(10-6-7-11(18-10)13(15)16)17-8-9-4-2-1-3-5-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZMDGRGKHFIBLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC=C(O2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.